molecular formula C15H12BrClN4O B10941063 N-(4-bromo-2-chlorophenyl)-1,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

N-(4-bromo-2-chlorophenyl)-1,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B10941063
M. Wt: 379.64 g/mol
InChI Key: HWHGHJQLFXPTMS-UHFFFAOYSA-N
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Description

N~4~-(4-BROMO-2-CHLOROPHENYL)-1,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is a synthetic organic compound that belongs to the class of pyrazolopyridine derivatives. This compound is characterized by the presence of a bromo and chloro substituent on the phenyl ring, along with a carboxamide group attached to the pyrazolopyridine core. It is of interest in various fields of scientific research due to its unique chemical structure and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-(4-BROMO-2-CHLOROPHENYL)-1,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

    Formation of the pyrazolopyridine core: This can be achieved through a cyclization reaction involving a suitable precursor, such as a 2-aminopyridine derivative, with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Introduction of the bromo and chloro substituents: The phenyl ring can be functionalized using electrophilic aromatic substitution reactions. For instance, bromination and chlorination can be carried out using bromine and chlorine reagents, respectively, in the presence of a catalyst or under specific reaction conditions.

    Attachment of the carboxamide group: The final step involves the introduction of the carboxamide group through an amide coupling reaction. This can be achieved by reacting the functionalized pyrazolopyridine intermediate with an appropriate amine or amide reagent under suitable conditions, such as using a coupling agent like EDCI or DCC.

Industrial Production Methods

Industrial production of N4-(4-BROMO-2-CHLOROPHENYL)-1,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE may involve optimization of the synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, optimization of reaction conditions, and purification techniques to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N~4~-(4-BROMO-2-CHLOROPHENYL)-1,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The bromo and chloro substituents on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous or acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the bromo and chloro substituents.

Scientific Research Applications

N~4~-(4-BROMO-2-CHLOROPHENYL)-1,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of functionalized compounds with specific properties.

Mechanism of Action

The mechanism of action of N4-(4-BROMO-2-CHLOROPHENYL)-1,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other biomolecules, leading to modulation of their activity. For example, it may inhibit the activity of certain enzymes involved in cellular processes, thereby affecting cell function and viability. The exact molecular targets and pathways can vary depending on the specific biological context and application.

Comparison with Similar Compounds

N~4~-(4-BROMO-2-CHLOROPHENYL)-1,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE can be compared with other similar compounds, such as:

    N-(4-Bromo-phenyl)-2-chloro-benzamide: Shares similar bromo and chloro substituents but differs in the core structure.

    4-Bromo-2-chlorophenol: Contains the same bromo and chloro substituents on the phenyl ring but lacks the pyrazolopyridine core.

    Benzamide, 2-bromo-N-(4-chlorophenyl)-N-hydroxy: Similar substituents but different functional groups and core structure.

The uniqueness of N4-(4-BROMO-2-CHLOROPHENYL)-1,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE lies in its specific combination of substituents and core structure, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C15H12BrClN4O

Molecular Weight

379.64 g/mol

IUPAC Name

N-(4-bromo-2-chlorophenyl)-1,6-dimethylpyrazolo[3,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C15H12BrClN4O/c1-8-5-10(11-7-18-21(2)14(11)19-8)15(22)20-13-4-3-9(16)6-12(13)17/h3-7H,1-2H3,(H,20,22)

InChI Key

HWHGHJQLFXPTMS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C=NN(C2=N1)C)C(=O)NC3=C(C=C(C=C3)Br)Cl

Origin of Product

United States

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